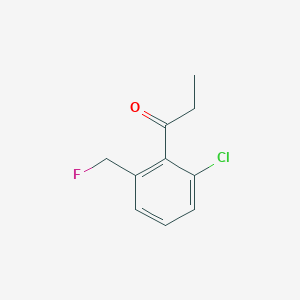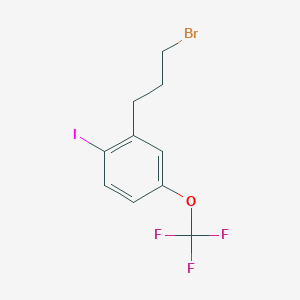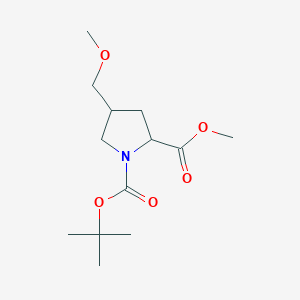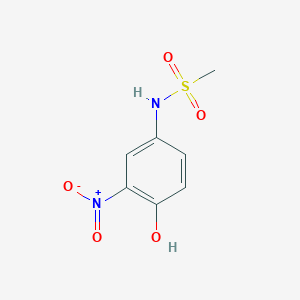
N-(4-Hydroxy-3-nitrophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methanesulfonamide group attached to a 4-hydroxy-3-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, typically involves the reaction of 4-hydroxy-3-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, such as amino derivatives, alkylated products, and acylated products .
科学的研究の応用
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, can be compared with other similar compounds, such as:
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide): Known for its anti-inflammatory and analgesic properties.
(4-nitrophenyl)sulfonyltryptophan: Investigated for its potential biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)- .
特性
CAS番号 |
89131-37-3 |
|---|---|
分子式 |
C7H8N2O5S |
分子量 |
232.22 g/mol |
IUPAC名 |
N-(4-hydroxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3 |
InChIキー |
DPORWUYRVLHXJT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


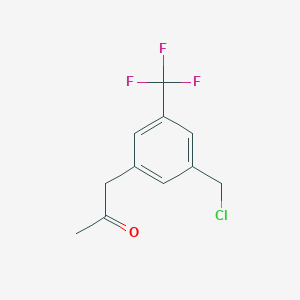

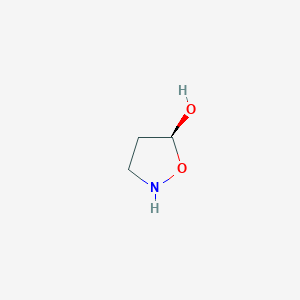
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
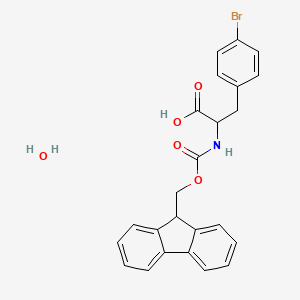
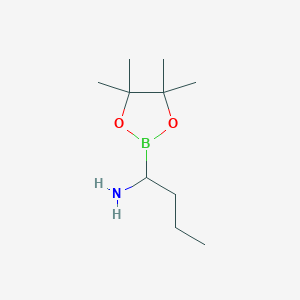
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
